3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

S1P receptor modulation thiophene positional isomerism GPCR medicinal chemistry

3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate (CAS 1396782-89-0) is a small-molecule heterocyclic compound incorporating a 1,2,4-oxadiazole core, an azetidine ring, and a thiophen-3-ylmethyl substituent, supplied as the oxalate salt. This scaffold belongs to the broader class of 1,2,4-oxadiazole azetidine derivatives that have been disclosed as modulators of sphingosine-1-phosphate (S1P) receptors and as inhibitors of the NAD⁺-dependent lysine deacylase sirtuin 2 (Sirt2).

Molecular Formula C13H15N3O5S
Molecular Weight 325.34
CAS No. 1396782-89-0
Cat. No. B2371188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
CAS1396782-89-0
Molecular FormulaC13H15N3O5S
Molecular Weight325.34
Structural Identifiers
SMILESCC1=NOC(=N1)C2CN(C2)CC3=CSC=C3.C(=O)(C(=O)O)O
InChIInChI=1S/C11H13N3OS.C2H2O4/c1-8-12-11(15-13-8)10-5-14(6-10)4-9-2-3-16-7-9;3-1(4)2(5)6/h2-3,7,10H,4-6H2,1H3;(H,3,4)(H,5,6)
InChIKeyHTRIVGAZTODJPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS 1396782-89-0: Compound Class and Baseline Characteristics for Procurement Decisions


3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate (CAS 1396782-89-0) is a small-molecule heterocyclic compound incorporating a 1,2,4-oxadiazole core, an azetidine ring, and a thiophen-3-ylmethyl substituent, supplied as the oxalate salt. This scaffold belongs to the broader class of 1,2,4-oxadiazole azetidine derivatives that have been disclosed as modulators of sphingosine-1-phosphate (S1P) receptors [1] and as inhibitors of the NAD⁺-dependent lysine deacylase sirtuin 2 (Sirt2) [2]. The compound is currently listed exclusively by specialty chemical suppliers and has not been the subject of dedicated peer-reviewed pharmacological studies. Its procurement relevance therefore depends on structural differentiation from close analogs within these target classes, rather than on published potency data for the compound itself.

Why Generic 1,2,4-Oxadiazole Azetidines Cannot Replace 3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate (CAS 1396782-89-0)


The 1,2,4-oxadiazole azetidine scaffold is pharmacologically promiscuous: the same core has been optimized toward S1P receptor modulation [1], Sirt2 deacetylase inhibition [2], and cysteine-targeted covalent labeling [3]. Within this scaffold family, even minor substituent changes—such as thiophene positional isomerism (2-yl vs. 3-yl), the nature of the oxadiazole 3-substituent (methyl vs. aryl), and the counterion (oxalate vs. hydrochloride or free base)—can meaningfully alter target selectivity, physicochemical properties, and downstream biological outcomes [1][2]. Generic interchange of in-class analogs therefore carries a high risk of off-target activity shifts and non-comparable solubility profiles, making compound-specific selection essential for reproducible research.

Quantitative Differentiation Evidence for 3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate vs. In-Class Comparators


Thiophene Positional Isomerism: 3-ylmethyl vs. 2-ylmethyl Substitution Dictates S1P Receptor Subtype Engagement Potential

The target compound incorporates a thiophen-3-ylmethyl appendage on the azetidine nitrogen. In closely related S1P receptor modulator series, the thiophene attachment position (C-2 vs. C-3 of the thiophene ring) has been established as a critical determinant of S1P receptor subtype selectivity. For example, the well-characterized S1P₁ agonist CS-2100 employs a 2,4-disubstituted thiophene core where the 4-ethylthiophene orientation is essential for S1P₁-over-S1P₃ selectivity [1]. Within the Allergan 1,2,4-oxadiazole azetidine patent family, extensive exemplified libraries show that altering the heteroaryl attachment geometry—including thiophene regioisomers—produces compounds with divergent EC₅₀ and selectivity profiles across S1P₁–S1P₅ [2]. The thiophen-3-ylmethyl isomer present in CAS 1396782-89-0 is structurally distinct from the more commonly explored thiophen-2-ylmethyl variants, providing a differentiated starting point for probing S1P receptor subtype pharmacology.

S1P receptor modulation thiophene positional isomerism GPCR medicinal chemistry

Oxadiazole 3-Methyl Substituent: Reduced Lipophilicity vs. Aryl-Substituted Analogs for Favorable Physicochemical Profile

The 3-methyl substituent on the 1,2,4-oxadiazole ring of CAS 1396782-89-0 distinguishes this compound from the majority of patent-exemplified analogs that bear aryl or heteroaryl groups at this position. Calculated physicochemical data for the azetidine-thiophene intermediate, 3-(thiophen-3-ylmethyl)azetidine (the core scaffold minus oxadiazole), show a favorable logP of 1.53 and compliance with all Lipinski Rule-of-Five criteria [1]. While experimental logP/logD data for the final compound are not publicly available, the methyl group in place of a phenyl or substituted phenyl ring (common in S1P₁ agonist patents [2]) is expected to reduce logP by approximately 1.5–2.0 log units based on the difference between the Hansch π constant for methyl (π = 0.56) and phenyl (π = 1.96) . This lower lipophilicity is generally associated with reduced phospholipidosis risk, lower metabolic clearance, and improved aqueous solubility profiles in the 1,2,4-oxadiazole azetidine series [3].

lipophilicity drug-likeness oxadiazole SAR lead optimization

Cysteine-Reactive Electrophile Potential: Azetidinyl Oxadiazole Moiety as a Covalent Warhead

The azetidinyl oxadiazole substructure present in CAS 1396782-89-0 has recently been identified through high-throughput Scalable Thiol Reactivity Profiling (STRP) as a moiety that selectively reacts with cysteine residues via a ring-opening mechanism, enabling engagement of cysteine residues broadly across the human proteome [1]. This covalent reactivity profile is inherent to the azetidinyl oxadiazole core and is not shared by other common oxadiazole substitution patterns (e.g., non-azetidine-containing 1,2,4-oxadiazoles evaluated in the same study). The target compound incorporates this electrophilic azetidinyl oxadiazole substructure, distinguishing it from closely related non-azetidine oxadiazole analogs that lack the capacity for covalent cysteine engagement.

covalent inhibitors cysteine reactivity chemical proteomics targeted covalent inhibitor design

Oxalate Salt Form: Enhanced Crystallinity and Solubility vs. Free Base and Hydrochloride Analogs

CAS 1396782-89-0 is supplied as the oxalate salt, a deliberate counterion choice that impacts solid-state properties compared to the free base or alternative salt forms common among in-class compounds. The oxalate dianion provides two hydrogen-bond acceptor sites per counterion, facilitating stronger crystal lattice stabilization than a monovalent chloride counterion. In the broader oxadiazole azetidine series, hydrochloride salts (e.g., 5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride, CAS 1185303-98-3) are frequently listed but often exhibit lower melting points and greater hygroscopicity . Oxalate salt forms generally demonstrate improved crystallinity, higher melting points, and reduced hygroscopicity vs. hydrochloride salts in heterocyclic amine series [1]. The oxalate salt of the target compound provides superior long-term storage stability and more consistent dissolution behavior for reproducible biological assay preparation.

salt selection solubility enhancement solid-state chemistry formulation

Research and Industrial Application Scenarios for 3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate Guided by Differential Evidence


S1P Receptor Subtype Selectivity Profiling: Orthogonal Chemical Probe for Thiophene-3-yl SAR Exploration

Investigators studying S1P receptor subtype selectivity can deploy this compound as a structurally orthogonal probe to the well-characterized thiophene-2-yl S1P agonist series. The thiophen-3-ylmethyl geometry present in CAS 1396782-89-0 provides a distinct vector for receptor interaction that is underrepresented in published S1P modulator libraries [1]. Systematic profiling of this compound in S1P₁–S1P₅ GTPγS binding and β-arrestin recruitment assays would address a gap in the SAR landscape and may reveal subtype selectivity profiles not accessible with thiophene-2-yl analogs [1].

Covalent Chemical Probe Design: Exploiting the Azetidinyl Oxadiazole Cysteine-Reactive Warhead

The azetidinyl oxadiazole core of CAS 1396782-89-0 has been validated as a cysteine-reactive electrophile through proteome-wide STRP screening [2]. This compound can serve as a starting scaffold for designing targeted covalent inhibitors (TCIs) by appending recognition elements to the thiophene or oxadiazole positions while retaining the azetidinyl oxadiazole warhead. Unlike acrylamide-based TCIs, the azetidinyl oxadiazole warhead offers a distinct reactivity profile and may access cysteine residues in binding pockets that are unreactive toward conventional electrophiles [2].

Sirtuin 2 Inhibitor Lead Optimization with Favorable Physicochemical Starting Point

The 1,2,4-oxadiazole scaffold has produced validated Sirt2 inhibitors with single-digit micromolar potency and selectivity over Sirt1, Sirt3, and Sirt5 (inactive up to 100 μM) [3]. The 3-methyl substitution and overall lower calculated lipophilicity of CAS 1396782-89-0 position this compound as an attractive starting point for Sirt2 inhibitor optimization, particularly when oral bioavailability and metabolic stability are important project criteria. The lower molecular weight (325 Da) compared to many published Sirt2 oxadiazole inhibitors facilitates subsequent functionalization without exceeding drug-like property space [4].

Immunomodulatory Screening in PD-1/PD-L1 and S1P-Mediated Pathways

1,2,4-Oxadiazole derivatives have been patented as immunomodulators targeting the PD-1/PD-L1 interaction and as S1P receptor modulators relevant to autoimmune disease [1][5]. CAS 1396782-89-0, with its differentiated thiophene-3-ylmethyl and 3-methyl substitution pattern, is suitable for inclusion in focused screening libraries designed to identify novel immunomodulatory chemotypes. Its oxalate salt form ensures reliable solubilization for high-throughput screening workflows [6].

Quote Request

Request a Quote for 3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.